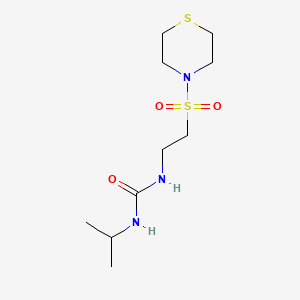
1-Propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea, commonly known as PTTMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTTMU is a urea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Applications De Recherche Scientifique
PTTMU has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and drug discovery. One of the key applications of PTTMU is in the study of protein-ligand interactions. PTTMU can be used as a probe to identify binding sites on proteins, as well as to study the kinetics of ligand binding. Additionally, PTTMU has been used in drug discovery efforts, as it has been shown to inhibit the activity of certain enzymes that are involved in disease processes.
Mécanisme D'action
The mechanism of action of PTTMU is not fully understood, but it is believed to act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of lipids. PTTMU has been shown to selectively inhibit the activity of diacylglycerol acyltransferase (DGAT), an enzyme involved in the synthesis of triglycerides, which are important components of cell membranes and energy storage molecules.
Biochemical and Physiological Effects:
PTTMU has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on DGAT, PTTMU has been shown to inhibit the activity of other enzymes involved in lipid metabolism, including acyl-CoA:cholesterol acyltransferase (ACAT) and sterol O-acyltransferase (SOAT). Additionally, PTTMU has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of PTTMU is its selectivity for certain enzymes, which makes it a valuable tool for investigating specific biochemical pathways. Additionally, PTTMU has been shown to be relatively stable and easy to handle, making it a convenient tool for lab experiments. However, one limitation of PTTMU is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on PTTMU. One area of interest is in the development of PTTMU analogs with improved selectivity and potency. Additionally, PTTMU may have potential applications in the treatment of certain diseases, particularly those involving lipid metabolism. Further research is needed to fully understand the mechanism of action of PTTMU and its potential therapeutic applications.
Méthodes De Synthèse
PTTMU can be synthesized by reacting 1-isopropyl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea with propyl iodide in the presence of potassium carbonate. The resulting compound is then purified using column chromatography. The synthesis of PTTMU has been optimized to yield high purity and yield, making it a reliable tool for scientific research.
Propriétés
IUPAC Name |
1-propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3S2/c1-9(2)12-10(14)11-3-8-18(15,16)13-4-6-17-7-5-13/h9H,3-8H2,1-2H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXKBTLIZXALLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCS(=O)(=O)N1CCSCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553730.png)
![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone](/img/structure/B7553749.png)
![6-(dimethylamino)-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7553755.png)
![(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7553759.png)

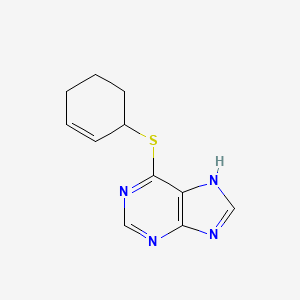
![1-[2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetyl]-1,4-diazepan-5-one](/img/structure/B7553776.png)
![7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7553779.png)
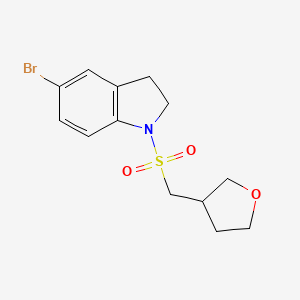
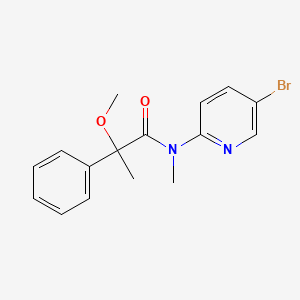
![1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B7553785.png)
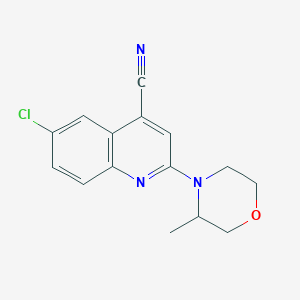
![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7553804.png)